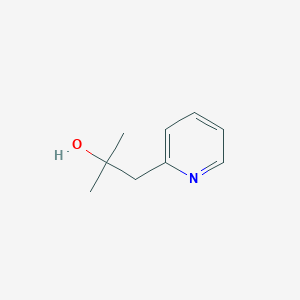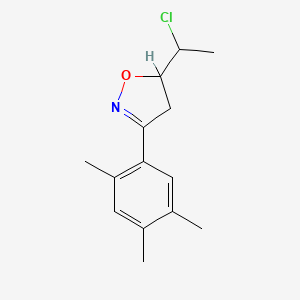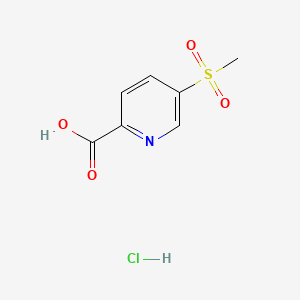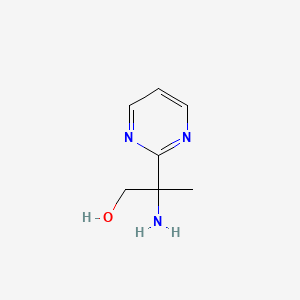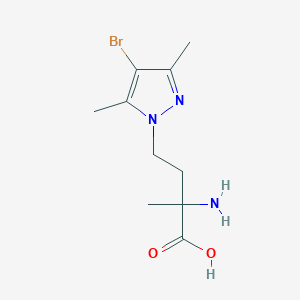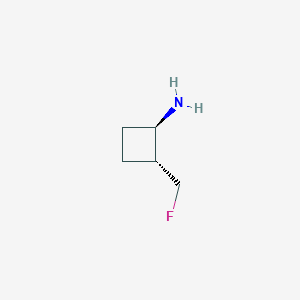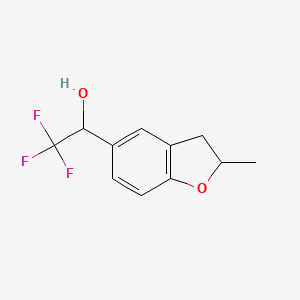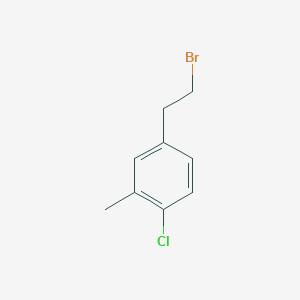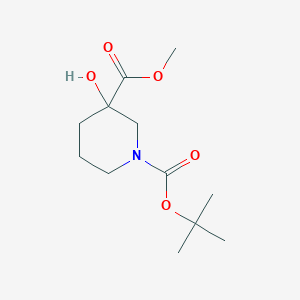
1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate is an organic compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. It is characterized by the presence of tert-butyl, methyl, and hydroxyl groups attached to the piperidine ring, along with two carboxylate groups.
準備方法
The synthesis of 1-tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of Functional Groups: The tert-butyl, methyl, and hydroxyl groups are introduced through various substitution reactions.
Carboxylation: The carboxylate groups are added through carboxylation reactions, often using reagents like carbon dioxide or carboxylic acids.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate undergoes several types of chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways involved can vary based on the specific application and context of use.
類似化合物との比較
1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as :
1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate: Similar structure but with a hydroxyl group at a different position.
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: Lacks one of the carboxylate groups.
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: Contains an oxo group instead of a hydroxyl group.
特性
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-hydroxypiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-5-6-12(16,8-13)9(14)17-4/h16H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENQCRLGXUHHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
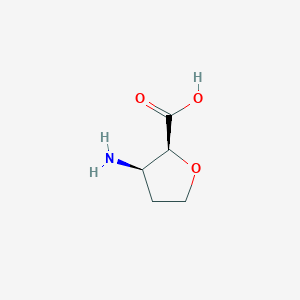
![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B13549722.png)
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)

![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
